molecular formula C12H6Cl3N3 B1599312 2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile CAS No. 209412-09-9

2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile

Cat. No.: B1599312
CAS No.: 209412-09-9
M. Wt: 298.6 g/mol
InChI Key: FAOVXZQPGCBKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a carbon atom, which is further bonded to a 6-chloropyridazin-3-yl group and a 2,4-dichlorophenyl group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and 2,4-dichlorobenzyl cyanide.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Formation of Intermediate Compounds: The starting materials undergo a series of chemical reactions to form intermediate compounds, which are then further reacted to produce the final product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and efficiency. The process may include:

    Batch or Continuous Flow Reactors: The use of batch or continuous flow reactors to control the reaction parameters and improve the scalability of the synthesis.

    Quality Control: Implementation of quality control measures to monitor the purity and consistency of the final product.

    Waste Management: Proper disposal and management of chemical waste generated during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be employed to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile can be compared with other similar compounds, such as:

    2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile: This compound lacks the additional chlorine atoms on the phenyl ring, which may affect its chemical properties and reactivity.

    2-(6-chloropyridazin-3-yl)-2-(4-chlorophenyl)acetonitrile: The presence of a single chlorine atom on the phenyl ring may result in different biological activities and applications.

    2-(6-chloropyridazin-3-yl)-2-(2,4,6-trichlorophenyl)acetonitrile: The addition of a third chlorine atom on the phenyl ring may enhance certain properties, such as stability or reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3N3/c13-7-1-2-8(10(14)5-7)9(6-16)11-3-4-12(15)18-17-11/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOVXZQPGCBKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420735
Record name 2-(6-chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209412-09-9
Record name 2-(6-chloro-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile
Reactant of Route 3
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile
Reactant of Route 4
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile
Reactant of Route 5
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.